4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O3S and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
Recent studies have explored the synthesis and properties of various fluorine-containing compounds, highlighting the importance of fluorine atoms in modifying the chemical and physical properties of organic molecules. For example, research by Desai et al. (2013) has demonstrated the synthesis of novel fluorine-containing compounds, including derivatives with thiazolopyrimidine and quinazolinone motifs, showcasing their potential antimicrobial activity. These findings suggest that the introduction of fluorine atoms into organic compounds can significantly enhance their biological activity and utility in medicinal chemistry (Desai, H. Vaghani, P. N. Shihora, 2013; Desai, K. M. Rajpara, V. V. Joshi, 2013).
Potential Antimicrobial and Anticancer Applications
Another aspect of research focuses on the antimicrobial and anticancer applications of fluorine-substituted compounds. Kumbhare et al. (2014) prepared a series of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives and screened them for their antimicrobial and cytotoxic activity, identifying promising compounds against human cancer cell lines and microbial strains. This study exemplifies the potential of fluorine-containing compounds in developing new treatments for infectious diseases and cancer (Kumbhare, T. Dadmal, R. Pamanji, et al., 2014).
Electrophilic Fluorocyclization for Heterocycle Synthesis
Zhao et al. (2015) reported on the synthesis of fluorinated heterocycles via electrophilic fluorocyclization of olefinic amides, leading to the formation of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans. This method demonstrates the utility of fluorine in synthesizing heterocyclic compounds, which are crucial in drug development and material science (Zhao, X. Duan, H. Yang, et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds interact with their targets, causing a variety of biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to impact a broad range of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
A similar compound, 4-fluoro-n-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-n-methylbenzamide, was found to have a good pk profile in rats .
Result of Action
Similar compounds have demonstrated a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZUWRGVGKADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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